4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
Description
This compound is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzene ring, coupled with a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety and an N-(4-ethoxyphenyl) substitution. Its structural complexity arises from the integration of sulfonamide, heterocyclic (thiophene dioxide), and aryl ether functionalities. This molecule is synthesized via multi-step reactions involving nucleophilic substitutions and cyclization, as inferred from analogous protocols in sulfonamide and benzamide chemistry .
Key structural attributes include:
- Diethylsulfamoyl group: Enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S2/c1-4-24(5-2)33(29,30)22-13-7-18(8-14-22)23(26)25(20-15-16-32(27,28)17-20)19-9-11-21(12-10-19)31-6-3/h7-16,20H,4-6,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKWYVCACEBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a detailed comparison with analogous molecules:
Structural Analogues
Functional Group Impact Analysis
- Sulfamoyl Substitutions: Diethylsulfamoyl (target compound): Increases lipophilicity compared to dimethylsulfamoyl (logP ~3.5) .
- Heterocyclic Moieties :
- Aryl Substituents :
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- ¹H-NMR : Ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) distinguish the target from nitro- or fluorinated analogues .
Preparation Methods
Sulfamoylation of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid is treated with chlorosulfonic acid under controlled conditions to yield 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with diethylamine in the presence of a base such as triethylamine introduces the diethylsulfamoyl moiety:
$$
\text{4-(Chlorosulfonyl)benzoic acid} + \text{Et}2\text{NH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-(Diethylsulfamoyl)benzoic acid}
$$
The carboxylic acid is then activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (sulfamoylation) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Triethylamine |
| Reaction Time | 12–18 hours |
Preparation of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline
The amine component requires synthesis of the 1,1-dioxo-2,3-dihydrothiophen-3-yl (thiophene sulfone) moiety and subsequent coupling with 4-ethoxyaniline.
Thiophene Sulfone Synthesis
2,3-Dihydrothiophene is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C. The resulting 1,1-dioxo-2,3-dihydrothiophen-3-amine is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Coupling with 4-Ethoxyaniline
The thiophene sulfone amine undergoes a Buchwald-Hartwig amination with 4-bromoethoxyphenyl using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand. This introduces the 4-ethoxyphenyl group:
$$
\text{Thiophene sulfone amine} + \text{4-Bromoethoxyphenyl} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
Amide Bond Formation
The final step involves coupling 4-(diethylsulfamoyl)benzoyl chloride with the bis-aminated thiophene sulfone derivative.
Coupling Reaction
The amine component is reacted with the acyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF):
$$
\text{4-(Diethylsulfamoyl)benzoyl chloride} + \text{N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound}
$$
Yield Optimization
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | DIPEA (2 equiv) |
| Temperature | Room temperature |
| Reaction Time | 6–8 hours |
| Yield | 68–72% (after purification) |
Purification is achieved via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. Key adaptations include:
- Flow Sulfamoylation : Microreactors enable precise temperature control (-10°C) during chlorosulfonation, reducing side reactions.
- Catalytic Coupling : Immobilized Pd catalysts on mesoporous silica improve recyclability and reduce metal leaching.
Comparative Industrial Methods
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Throughput | 5 kg/day | 20 kg/day |
| Purity | 95% | 98% |
| Solvent Consumption | 50 L/kg | 15 L/kg |
Analytical Characterization
Critical quality control steps include:
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 6.92–7.12 (m, 4H).
- Mass Spec : [M+H]⁺ = 513.2 m/z (calculated), 513.1 m/z (observed).
Challenges and Mitigation Strategies
- Diethylsulfamoyl Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions and molecular sieves.
- Regioselectivity in Amination : Pd/Xantphos systems ensure >90% selectivity for the desired N-arylation.
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